molecular formula C15H17N3O2S B2796527 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034534-54-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2796527
CAS No.: 2034534-54-6
M. Wt: 303.38
InChI Key: QUJOTTYNAFQXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a cyclopropyl group at position 3 and an ethylacetamide side chain bearing a thiophen-3-yl moiety. Pyridazinone derivatives are known for diverse biological activities, including anti-inflammatory and antiviral properties.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(9-11-5-8-21-10-11)16-6-7-18-15(20)4-3-13(17-18)12-1-2-12/h3-5,8,10,12H,1-2,6-7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOTTYNAFQXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final Assembly: The final step involves the coupling of the pyridazinone intermediate with the thiophene derivative under suitable conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield ClogP Biological Activity
Target Compound Pyridazinone Cyclopropyl, thiophen-3-yl Not reported ~2.8 Antiviral (inferred)
8a () Pyridazinone Methyl, 4-(methylthio)benzyl 46% ~3.5 Formyl peptide receptor agonist
2-[(Pyrimidinyl)thio]-N-acetamide () Pyrimidinone Methyl, thioether 99.9% ~2.2 Not reported
Goxalapladib () Naphthyridine Trifluoromethyl, biphenyl Not reported ~6.0 Atherosclerosis treatment

Research Findings and Implications

  • 8c: 99.9%) .
  • Pharmacokinetics : The thiophen-3-yl group balances lipophilicity and solubility, offering advantages over halogenated analogs (8a, 8b) in oral bioavailability.
  • Biological Activity: Pyridazinone derivatives with sulfur-containing groups (e.g., thiophene, methylthio) show enhanced receptor binding, suggesting the target compound may outperform pyrimidinone analogs in antiviral efficacy .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel compound belonging to the pyridazinone class, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research sources.

Structural Characteristics

The molecular formula of this compound is C17H18N3O2SC_{17}H_{18}N_{3}O_{2}S. The compound features a pyridazinone core, a cyclopropyl group, and a thiophene moiety, which are critical for its pharmacological properties. The structural arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Research has shown that this compound can induce G1 cell cycle arrest and apoptosis in cancer cells, demonstrating promising antitumor effects in vitro and in vivo .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways. Its structure implies potential inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
  • Cell Proliferation Modulation : Similar compounds have been reported to modulate pathways associated with cell proliferation, suggesting that this compound may also affect cellular growth and differentiation processes .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may:

  • Bind to Specific Receptors : The unique structural features enable binding to various receptors or enzymes, potentially altering their activity.
  • Induce Apoptosis : By triggering apoptotic pathways, the compound may lead to programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the biological activity of similar pyridazinone derivatives:

Study ReferenceCompound StudiedKey Findings
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamideInduced G1 arrest and apoptosis; potential antitumor activity.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoxaline-2-carboxamideSignificant inhibition of tumor growth; modulation of cancer-related pathways.
2-(2-chlorophenoxy)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamideDemonstrated anti-inflammatory properties through enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of pyridazinone intermediates and amide coupling. For example, alkylation steps may use 2-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Optimization requires monitoring via TLC/HPLC and adjusting parameters like temperature (e.g., 60–80°C) and stoichiometric ratios (1.2–1.5 equivalents of alkylating agents) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 confirm structural integrity, with key signals for the cyclopropyl group (δ ~1.0–1.5 ppm) and thiophene protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 387.14 for [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer : Initial screening involves:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits (e.g., ATPase activity measured via malachite green assay) .
  • Cell-Based Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM . Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Dose-Response Curves : Establish IC50_{50} values across multiple replicates and cell lines .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Meta-Analysis : Compare structural analogs (e.g., thiophene vs. furan substituents) to identify SAR trends influencing activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :

  • Core Modifications : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance target binding .
  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine rings to optimize solubility/logP .
  • Protease Stability : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to guide derivatization (e.g., methyl groups to block oxidation) .

Q. What advanced techniques are used to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) to purified protein targets (e.g., kinases) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in target active sites (e.g., COX-2) .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics in treated cells to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2) .

Q. How can researchers address discrepancies in physicochemical property data (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) .
  • logP Determination : Compare experimental (HPLC-derived) vs. computational (e.g., XLogP3) values to validate predictive models .
  • Crystallography : Grow single crystals (via slow evaporation in ethanol/water) for X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.